molecular formula C9H14BF3KNO3 B13478628 Potassium (1-(tert-butoxycarbonyl)-5-oxopyrrolidin-3-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-5-oxopyrrolidin-3-yl)trifluoroborate

Cat. No.: B13478628
M. Wt: 291.12 g/mol
InChI Key: YQEPQTBUTRBQLO-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is often purified by crystallization or sublimation .

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silylation of the carbonyl oxygen and elimination of tert-butyl iodide can lead to the formation of silyl esters .

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide involves the protection of amines through the formation of a stable BOC group. This prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the protection and deprotection processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amines and undergo selective deprotection makes it valuable in organic synthesis .

Properties

Molecular Formula

C9H14BF3KNO3

Molecular Weight

291.12 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-3-yl]boranuide

InChI

InChI=1S/C9H14BF3NO3.K/c1-9(2,3)17-8(16)14-5-6(4-7(14)15)10(11,12)13;/h6H,4-5H2,1-3H3;/q-1;+1

InChI Key

YQEPQTBUTRBQLO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(=O)N(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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